

2-tert-Butylbenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-tert-Butylbenzoic acid**

Cat. No.: **B086054**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-tert-Butylbenzoic Acid**

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of **2-tert-Butylbenzoic acid** (CAS No: 1077-58-3). It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and a workflow visualization for the melting point analysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate physicochemical data and methodologies.

Physicochemical Properties

2-tert-Butylbenzoic acid is a colorless to pale yellow crystalline powder.^[1] It is an organic compound used as a chemical reagent and an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and coatings.^[1] Its key physical properties are summarized below.

Data Summary

The melting and boiling points are critical parameters for the characterization and purity assessment of a chemical compound. The accepted values for **2-tert-Butylbenzoic acid** are presented in the following table.

Property	Value	Notes
Melting Point	74.55 °C	
Boiling Point	304.71 °C	Estimate

Data sourced from ChemBK[\[1\]](#)

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a substance. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature range over which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities typically cause a depression of the melting point and a broadening of the melting range.[\[2\]](#)[\[3\]](#)

Apparatus:

- Mel-Temp apparatus or Thiele tube with a high-boiling point oil bath (e.g., liquid paraffin)[\[3\]](#)[\[4\]](#)
[\[5\]](#)
- Thermometer (0-360 °C range)
- Capillary tubes (sealed at one end)
- Spatula
- Watch glass or porous plate

Procedure:

- Sample Preparation: Place a small amount of **2-tert-Butylbenzoic acid** on a clean, dry watch glass. Using a spatula, crush the solid into a fine powder.[\[4\]](#)[\[6\]](#)

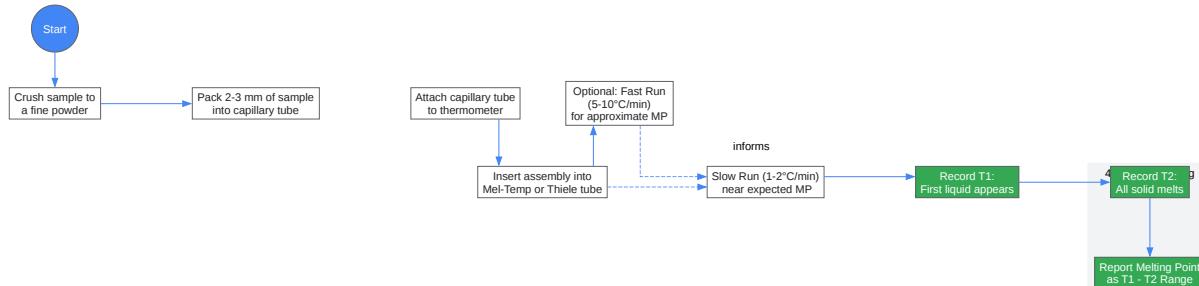
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[2] Repeat until the sample is packed to a height of 2-3 mm.[4]
- Apparatus Setup: Attach the capillary tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer's bulb.[5][7] Insert the thermometer assembly into the Mel-Temp apparatus or Thiele tube. The oil level should be high enough to immerse the sample but not the open end of the capillary.
- Approximate Determination (Fast Run): Heat the apparatus at a rate of 5-10 °C per minute to quickly determine an approximate melting range.[4] This allows for a more precise measurement in the subsequent step.
- Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat the apparatus rapidly until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to approximately 1-2 °C per minute.[3][4]
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the last crystal of solid melts. The melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] This temperature is constant for a pure substance at a given pressure.

Apparatus:

- Thiele tube or similar heating bath[8][9]
- Small test tube (e.g., Durham tube)
- Thermometer


- Capillary tube (sealed at one end)
- Boiling chips

Procedure:

- Sample Preparation: Since **2-tert-Butylbenzoic acid** is a solid at room temperature, it must first be melted to determine its boiling point. Place a sufficient amount of the solid into the small test tube to achieve a liquid depth of 2-3 cm upon melting.
- Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, with its sealed end pointing up, into the liquid within the test tube.[\[8\]](#)[\[9\]](#)
- Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid. Heat the side arm of the Thiele tube gently.[\[8\]](#) As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[\[9\]](#) This indicates that the liquid has reached a temperature slightly above its boiling point.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
- Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[\[8\]](#)[\[9\]](#) Record this temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[\[9\]](#)

Workflow Visualization

The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound like **2-tert-Butylbenzoic acid**.

[Click to download full resolution via product page](#)

Standard workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. community.wvu.edu [community.wvu.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. davjalandhar.com [davjalandhar.com]
- 7. scribd.com [scribd.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-tert-Butylbenzoic acid melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086054#2-tert-butylbenzoic-acid-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b086054#2-tert-butylbenzoic-acid-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com